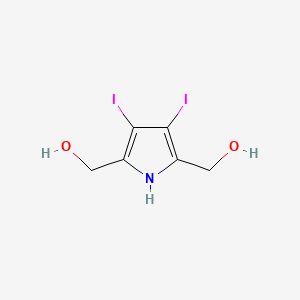![molecular formula C15H24SSi B14205282 tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-57-4](/img/structure/B14205282.png)
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 1-(methylsulfanyl)-2-phenylethenyl group
Métodos De Preparación
The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-(methylsulfanyl)-2-phenylethene in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol or thiol derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new organosilicon compounds.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly in the field of proteomics, where it can be used to modify specific amino acid residues in proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of the tert-butyl and methylsulfanyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be compared with other similar organosilicon compounds, such as:
tert-Butyldimethylsilane: This compound lacks the 1-(methylsulfanyl)-2-phenylethenyl group, making it less versatile in certain chemical reactions.
tert-Butyl(dimethyl)silyl chloride: This compound is commonly used as a precursor in the synthesis of this compound and other organosilicon compounds.
Phenylsilane: This compound contains a phenyl group bonded to silicon, but lacks the tert-butyl and methylsulfanyl groups, resulting in different reactivity and applications.
Propiedades
Número CAS |
833460-57-4 |
|---|---|
Fórmula molecular |
C15H24SSi |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1-methylsulfanyl-2-phenylethenyl)silane |
InChI |
InChI=1S/C15H24SSi/c1-15(2,3)17(5,6)14(16-4)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clave InChI |
RSXAICMHDFVTTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C(=CC1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)

![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)


![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
